
ent-PGE2
Overview
Description
ent-Prostaglandin E2 (ent-PGE2) is the enantiomer of naturally occurring prostaglandin E2 (PGE2), differing in the spatial arrangement of its stereogenic centers . While enzymatically derived PGE2 is optically pure, this compound arises predominantly via the non-enzymatic isoprostane pathway during oxidative stress, forming racemic mixtures (rac-PGE2) in vivo . Structurally, this compound shares the molecular formula C₂₀H₃₂O₅ (molecular weight: 352.471 g/mol) with PGE2 but exhibits reversed configurations at key chiral centers, such as C-8, C-9, C-11, and C-15 . This enantiomeric relationship is critical for its divergent biological interactions, as this compound is poorly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), unlike PGE2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Prostaglandin E2 typically involves the Corey synthesis method, which is widely used for the production of prostaglandins. The key intermediate in this synthesis is the Corey lactone, from which the omega and alpha side chains of prostaglandins can be constructed. The process involves several steps, including the formation of a lactone ring, followed by the addition of side chains through various chemical reactions .
Industrial Production Methods: Industrial production of ent-Prostaglandin E2 involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving chiral high-performance liquid chromatography (HPLC) for the separation of enantiomers . The use of advanced techniques ensures the production of high-quality ent-Prostaglandin E2 for research and therapeutic purposes.
Chemical Reactions Analysis
Types of Reactions: ent-Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ent-Prostaglandin E2 can lead to the formation of ketones, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
ent-Prostaglandin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a standard for studying the stereochemistry and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic applications in treating inflammation, pain, and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical methods
Mechanism of Action
The mechanism of action of ent-Prostaglandin E2 involves its interaction with specific prostaglandin receptors, including EP1, EP2, EP3, and EP4. These receptors are G protein-coupled receptors that mediate various signaling pathways. Upon binding to these receptors, ent-Prostaglandin E2 can influence cellular processes such as inflammation, vasodilation, and smooth muscle contraction .
Comparison with Similar Compounds
Key Findings :
- ent-PGE2 is synthesized from ent-Corey lactone via modified Corey linear synthesis, involving Wittig reactions and selective hydrogenation .
- Chiral HPLC using MeCN:MeOH:water (15:20:65, pH 4) resolves PGE2 and this compound with a resolution factor (R) of 1.5 .
Table 2: Metabolic and Functional Comparison
Key Findings :
Biological Activity
ent-PGE2, an enantiomer of Prostaglandin E2 (PGE2), has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.
Overview of Prostaglandins
Prostaglandins are lipid compounds derived from arachidonic acid that play crucial roles in various physiological processes, including inflammation, pain modulation, and cellular signaling. PGE2 is particularly significant due to its involvement in inflammatory responses and its role as a mediator in several pathophysiological conditions.
This compound exerts its biological effects primarily through interaction with specific G-protein-coupled receptors (GPCRs), namely EP1, EP2, EP3, and EP4. Each receptor subtype mediates distinct cellular responses:
- EP1 : Increases intracellular calcium levels.
- EP2 and EP4 : Elevate cyclic AMP (cAMP) levels, promoting anti-inflammatory effects.
- EP3 : Decreases cAMP levels, which can lead to pro-inflammatory outcomes.
The activation of these receptors by this compound leads to various downstream signaling pathways that modulate cell survival, apoptosis, and inflammation.
Cytoprotective Effects
Research indicates that this compound possesses significant cytoprotective properties. For instance, studies have shown that it can inhibit apoptosis in gastric mucosal cells induced by ethanol and other irritants. This protective effect is mediated through the activation of EP2 and EP4 receptors, leading to increased cAMP levels and subsequent activation of protein kinase A (PKA) pathways .
Anti-Inflammatory Properties
This compound has been explored for its anti-inflammatory potential. It can modulate the production of pro-inflammatory cytokines and chemokines by influencing immune cell activity. By selectively targeting the PGE2 synthesis pathway, researchers aim to develop therapies that reduce inflammation without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Gastric Mucosal Protection :
-
Inflammatory Disorders :
- Research has indicated that dysregulation of PGE2 synthesis is linked to chronic inflammatory diseases such as arthritis and colitis. Targeting the pathways involved in PGE2 production could lead to novel therapeutic strategies that mitigate these conditions without compromising overall prostaglandin levels .
Comparative Analysis of Prostaglandins
The following table summarizes the biological activities of this compound compared to other prostaglandins:
Prostaglandin | Receptor Interaction | Primary Effects | Clinical Implications |
---|---|---|---|
PGE2 | EP1, EP2, EP3, EP4 | Inflammation, pain modulation | Targets for anti-inflammatory drugs |
This compound | EP2, EP4 | Cytoprotection, reduced apoptosis | Potential for gastric protection |
PGD2 | DP1, DP2 | Sleep regulation, allergic responses | Asthma treatment |
PGF2α | FP | Uterine contraction | Labor induction |
Research Findings
Recent studies have highlighted the importance of quantifying this compound levels in biological tissues as a biomarker for oxidative stress and inflammation. Advanced analytical methods such as LC-MS/MS have been employed to measure these levels accurately . Furthermore, ongoing research aims to elucidate the distinct roles of this compound in various tissues under both normal and pathological conditions.
Q & A
Basic Research Questions
Q. What distinguishes ent-PGE2 from PGE2, and how can researchers confirm its structural enantiomerism in experimental settings?
this compound is the enantiomer of prostaglandin E2 (PGE2), differing in stereochemical configuration. Chiral HPLC separation, as demonstrated in chromatographic studies, is the gold standard for distinguishing these enantiomers. For example, PGE2 and this compound exhibit distinct retention times (30.589 vs. 37.304 minutes) under optimized HPLC conditions, enabling precise identification . Researchers should validate separations using reference standards and replicate runs to confirm enantiomeric purity.
Q. What methodologies are recommended for detecting and quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Chiral columns (e.g., cellulose-based stationary phases) are critical for resolving enantiomers. For quantification, internal standards (e.g., deuterated analogs) and calibration curves spanning physiological ranges (pg/mL to ng/mL) ensure accuracy. Raw data should include peak area ratios and retention times, with statistical validation of detection limits .
Q. What biosynthetic pathways produce this compound, and how do they differ from canonical PGE2 synthesis?
this compound is generated via the isoprostane (IsoP) pathway, a non-enzymatic free radical-catalyzed peroxidation of arachidonic acid, unlike the cyclooxygenase (COX)-mediated synthesis of PGE2. In vitro peroxidation studies show comparable yields of rac-PGE2 (a racemic mixture of PGE2 and this compound), confirming the IsoP pathway’s role . Researchers should design experiments comparing COX-inhibited vs. oxidative stress models to isolate IsoP-derived ent-PGE3.
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s physiological roles while minimizing confounding factors from PGE2?
Use the PICO framework to structure studies:
- Population : Select cell or animal models lacking COX enzymes (e.g., COX-knockout mice).
- Intervention : Induce oxidative stress (e.g., via paraquat exposure) to activate the IsoP pathway.
- Comparison : Compare outcomes to COX-dependent PGE2 production.
- Outcome : Measure this compound levels via chiral HPLC and correlate with inflammatory markers .
Q. How should researchers address contradictions in reported this compound bioactivity across studies?
Contradictions often arise from enantiomeric contamination or model-specific responses. Mitigation strategies include:
- Purity validation : Confirm enantiomeric ratios post-synthesis using chiral HPLC .
- Model standardization : Use genetically uniform cell lines (e.g., HEK293) to reduce variability.
- Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., assay sensitivity differences) .
Q. What comparative approaches are effective for studying this compound’s receptor binding affinity relative to PGE2?
Radioligand binding assays with EP receptor subtypes (EP1-4) can quantify affinity differences. For example:
- Competitive binding : Use tritiated PGE2 and increasing concentrations of this compound.
- Data analysis : Calculate IC50 values and perform Schild regression to assess competitive vs. non-competitive antagonism .
Q. Which statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous tissues?
Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal. Use software like GraphPad Prism to:
- Fit data to a four-parameter logistic equation.
- Apply outlier tests (e.g., Grubbs’ test) to exclude aberrant measurements.
- Report confidence intervals and p-values for EC50/IC50 comparisons .
Q. How can researchers integrate existing datasets on this compound into new studies?
Use systematic review protocols to aggregate
- Data mining : Extract this compound concentrations, experimental conditions, and outcomes from repositories like Figshare.
- Normalization : Convert units (e.g., pmol/mg protein) to enable cross-study comparisons.
- Machine learning : Train models to predict this compound bioactivity from structural features .
Q. What validation strategies ensure the reliability of in vitro this compound production models?
- Cross-validation : Compare results from chemical synthesis (e.g., peroxidation) vs. enzymatic inhibition models.
- Knockdown/knockout controls : Use siRNA targeting COX-1/2 to confirm IsoP pathway specificity .
- Interlaboratory replication : Share protocols via platforms like protocols.io to standardize methods .
Q. How can mechanistic studies differentiate this compound’s signaling pathways from PGE2?
Combine pharmacological and genetic tools :
Properties
IUPAC Name |
(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-OBUVHCMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.